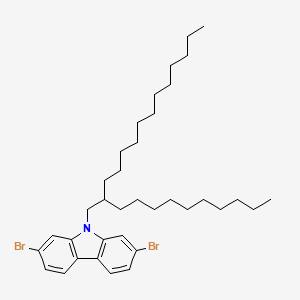
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The addition of bromine atoms and a long alkyl chain enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the long alkyl chain. A common synthetic route includes:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 7 positions.
Alkylation: The brominated carbazole is then subjected to alkylation using 2-decyltetradecyl bromide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Bromination: Using large reactors for the bromination step to ensure uniformity and efficiency.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives and biaryl compounds, which are useful in the synthesis of advanced materials for electronic applications.
Scientific Research Applications
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Utilized in the development of new polymers and copolymers with enhanced electronic properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole in electronic applications involves its ability to facilitate charge transport and light emission. The bromine atoms and the long alkyl chain influence the compound’s electronic properties, enhancing its performance in devices. In biological applications, the compound’s mechanism of action may involve interactions with cellular targets, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-didecylfluorene
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-dioctylfluorene
Uniqueness
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole is unique due to its specific combination of bromine atoms and a long alkyl chain, which provides distinct solubility and reactivity properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications.
Properties
CAS No. |
875581-96-7 |
|---|---|
Molecular Formula |
C36H55Br2N |
Molecular Weight |
661.6 g/mol |
IUPAC Name |
2,7-dibromo-9-(2-decyltetradecyl)carbazole |
InChI |
InChI=1S/C36H55Br2N/c1-3-5-7-9-11-13-14-16-18-20-22-30(21-19-17-15-12-10-8-6-4-2)29-39-35-27-31(37)23-25-33(35)34-26-24-32(38)28-36(34)39/h23-28,30H,3-22,29H2,1-2H3 |
InChI Key |
BMJRMYSHTCSBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















